methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate
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Overview
Description
Methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate is a complex organic compound that belongs to the indene family This compound is characterized by its unique structure, which includes a cyano group, a fluoro substituent, and an indene core
Scientific Research Applications
Methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H312, and H332, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of Functional Groups: The cyano, fluoro, and amino groups are introduced through specific substitution reactions. For instance, the cyano group can be added via a nucleophilic substitution reaction using cyanide ions.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Mechanism of Action
The mechanism by which methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate exerts its effects involves interactions with specific molecular targets. The cyano and fluoro groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-(trifluoromethyl)aniline: This compound shares the cyano and fluoro functional groups but differs in its core structure.
Indole Derivatives: Compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate have similar functional groups but a different core structure.
Uniqueness
Methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate is unique due to its specific combination of functional groups and the indene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-amino-1-cyano-4-fluoro-1-phenylindene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2/c1-23-17(22)15-16(21)14-12(8-5-9-13(14)19)18(15,10-20)11-6-3-2-4-7-11/h2-9H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPUFJUMTJUBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C1(C#N)C3=CC=CC=C3)C=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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